

# 1-Hexyl-3-methylimidazolium chloride CAS number 171058-17-6

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## Compound of Interest

Compound Name: 1-Hexyl-3-methylimidazolium chloride

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An In-depth Technical Guide to **1-Hexyl-3-methylimidazolium chloride** (CAS: 171058-17-6)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**1-Hexyl-3-methylimidazolium chloride**, commonly abbreviated as [HMIM]Cl or [C<sub>6</sub>mim]Cl, is a versatile ionic liquid (IL) that has garnered significant attention across various scientific disciplines. Its unique combination of properties, including negligible vapor pressure, high thermal stability, and tunable solubility, makes it a compelling alternative to traditional volatile organic solvents. This guide provides a comprehensive overview of its physicochemical properties, synthesis and purification protocols, key applications with detailed experimental methodologies, and essential safety and toxicological information. The content is structured to serve as a core reference for professionals in research, chemical synthesis, and materials science.

## Core Physicochemical Properties

[HMIM]Cl is a room-temperature ionic liquid, typically appearing as a clear, colorless to pale yellow viscous liquid<sup>[1]</sup>. Its properties are dictated by the interplay between the 1-hexyl-3-methylimidazolium cation and the chloride anion. A summary of its key quantitative properties is presented below.

Table 1: Physicochemical Data for **1-Hexyl-3-methylimidazolium chloride**

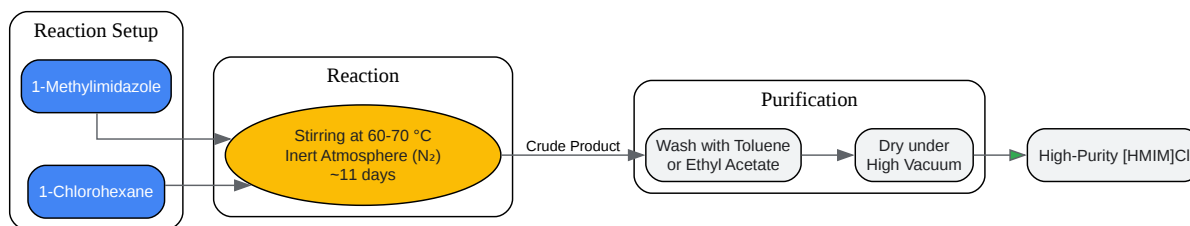
Property	Value	Notes / Reference(s)
CAS Number	171058-17-6	[2]
Molecular Formula	C <sub>10</sub> H <sub>19</sub> ClN <sub>2</sub>	[3]
Molecular Weight	202.72 g/mol	[2][3]
Melting Point	-3 °C	[2]
Density	1.04 g/cm <sup>3</sup> (at 26 °C)	[2]
Viscosity	3302 cP (at 35 °C)	[2]
Electrical Conductivity	0.08 mS/cm (at 20 °C)	[2]
Solubility	Soluble in water and polar organic solvents (e.g., methanol, ethanol, DMSO). Behaves as a short-chain cationic surfactant in aqueous solutions.	[4][5][6]

## Synthesis and Purification

The most common route for synthesizing [HMIM]Cl is the quaternization of 1-methylimidazole with 1-chlorohexane. Careful control of reaction conditions and rigorous purification are critical to obtaining a high-purity product.

## Synthesis Workflow

The general workflow for the synthesis of [HMIM]Cl is a direct N-alkylation reaction.



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Caption: General workflow for the synthesis and purification of [HMIM]Cl.

## Experimental Protocol: Synthesis and Purification

This protocol is adapted from a verified synthetic procedure[1].

- **Reagent Preparation:** All glassware should be oven-dried and cooled under an inert atmosphere (e.g., Nitrogen). The starting materials, 1-methylimidazole and 1-chlorohexane, should be distilled from appropriate drying agents (e.g., KOH for 1-methylimidazole, P<sub>2</sub>O<sub>5</sub> for 1-chlorohexane) prior to use to minimize water content[1].
- **Reaction Setup:** In a two-necked round-bottom flask under a nitrogen atmosphere, add 1-methylimidazole (e.g., 37 mL, 464 mmol). Cool the flask in an ice bath.
- **Addition of Alkyl Halide:** Add 1-chlorohexane (e.g., 70 mL, 510 mmol) dropwise to the cooled 1-methylimidazole with constant stirring.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to 60-70 °C and maintain stirring for an extended period (e.g., up to 11 days). Note: Higher temperatures can shorten the reaction time but may lead to a colored product that is difficult to purify[1].
- **Initial Purification:** After cooling to room temperature, the crude product will likely be a viscous lower layer. Decant the upper layer (excess reactants/solvent). Wash the viscous

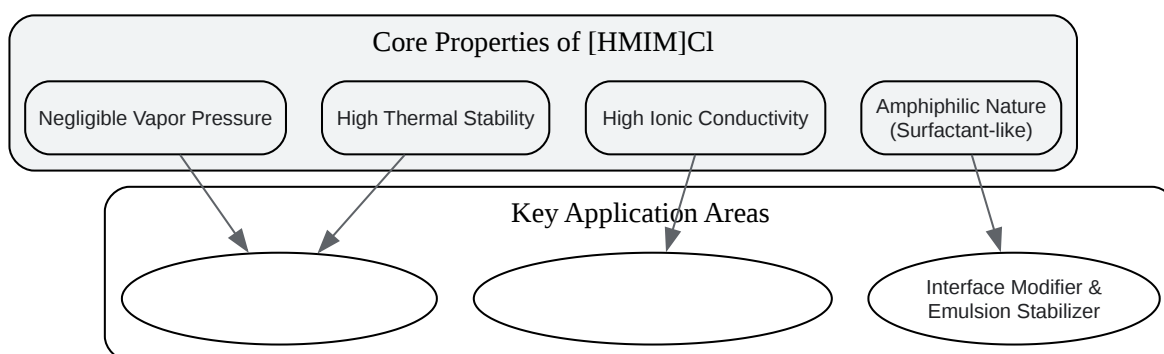
ionic liquid layer with an excess of toluene or dry ethyl acetate by stirring vigorously overnight. This step is crucial for removing unreacted 1-methylimidazole[1].

- Final Drying: After washing, remove the solvent and dry the product at approximately 50 °C under a high vacuum to yield a clear, colorless, viscous oil.
- Characterization: Confirm the product's identity and purity using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry[1].

## Applications and Experimental Methodologies

The unique properties of [HMIM]Cl enable its use in diverse applications.

### Logical Relationship of Properties to Applications



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Caption: Relationship between the core properties of [HMIM]Cl and its primary applications.

## Application Example 1: Bifunctional Catalyst for Cyclic Carbonate Synthesis

[HMIM]Cl can act as a catalyst for the one-pot synthesis of cyclic carbonates from olefins and  $\text{CO}_2$ , a process of significant industrial interest. This example is based on a metal-free catalytic system[7].

#### Experimental Protocol:

- **Reaction Setup:** The reaction is conducted in a 25 mL stainless steel autoclave equipped with magnetic stirring.
- **Charging the Reactor:** Add the catalyst, [HMIM]Cl (e.g., 1.25 mmol), and the olefin substrate (e.g., 20 mmol) into the autoclave. For the initial epoxidation step, also add the oxidant, such as tert-Butyl hydroperoxide (TBHP, e.g., 40 mmol)[7].
- **Epoxidation Step:** Heat the mixture to the desired temperature (e.g., 80 °C) in a water bath and stir until the olefin is fully converted to the corresponding epoxide. Progress can be monitored by GC analysis.
- **Cycloaddition Step:** After the epoxidation is complete, cool the reactor. Purge the autoclave with CO<sub>2</sub> three times, and then charge it with CO<sub>2</sub> to the desired pressure.
- **Reaction:** Heat the autoclave to the desired temperature (e.g., 120 °C) and stir for the required reaction time (e.g., 30 hours)[7].
- **Analysis:** After the reaction, cool the autoclave to room temperature and slowly vent the excess CO<sub>2</sub>. Analyze the reaction mixture using Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) to determine conversion and product identity[7].

## Application Example 2: Electrolyte in Energy Storage Devices

[HMIM]Cl and its analogues are explored as electrolytes in devices like supercapacitors and dye-sensitized solar cells (DSSCs) due to their ionic conductivity[8][9][10].

#### Experimental Insights:

In a study involving a similar ionic liquid (1-hexyl-3-methylimidazolium iodide) in a solid polymer electrolyte for a DSSC, the inclusion of the IL was critical for performance[10]. The electrolyte was prepared by the solution casting technique, blending rice starch, a salt (NaI), and the ionic liquid. The cell with the highest IL concentration (20% wt) achieved the highest ionic conductivity and the best performance metrics.

Table 2: Performance Data for a DSSC using an [HMIM]-based Solid Polymer Electrolyte<sup>[10]</sup>

Parameter	Value
Ionic Conductivity	$1.83 \times 10^{-3} \text{ S/cm}$
Short Circuit Current Density ( $J_{sc}$ )	$9.07 \text{ mA/cm}^2$
Open Circuit Voltage ( $V_{oc}$ )	$0.58 \text{ V}$
Fill Factor (FF)	$0.65$
Energy Conversion Efficiency ( $\eta$ )	$3.42\%$

## Safety and Toxicological Profile

While often termed "green solvents," ionic liquids require careful handling. The toxicological profile of [HMIM]Cl is not fully characterized, but consistent hazard information is available from safety data sheets.

Table 3: Summary of Hazard Information

Hazard Type	Classification & Statement	Precautionary Measures	Reference(s)
Skin Irritation	GHS Category 2; H315: Causes skin irritation.	P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P317: If skin irritation occurs: Get medical help.	[3][11][12]
Eye Irritation	GHS Category 2; H319: Causes serious eye irritation.	P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[3][11][12]
Acute Toxicity	Shall not be classified as acutely toxic. However, toxicological properties are not fully investigated.	Handle in a well-ventilated place. Avoid breathing mist or vapors.	[11][13]
Other Endpoints	Not classified as a germ cell mutagen, carcinogen, or reproductive toxicant based on available data.	Standard laboratory hygiene practices should be followed.	[11]
Environmental Hazard	Data is limited and sometimes conflicting. Some sources indicate it is non-environmentally	Dispose of waste according to local, state, and federal regulations.	[11][13]

hazardous, while others suggest potential aquatic toxicity. Do not empty into drains.

#### Handling and Storage:

- Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves and safety glasses[12]. Avoid contact with skin and eyes.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents[13].

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